2',3'-cGAMP

STING agonist binding affinity Kd

Replace weak or cross-species STING ligands with the human-specific endogenous activator. 2',3'-cGAMP delivers potent, reproducible type I interferon induction via canonical cGAS-STING pathway. - **High-affinity human STING binding**: Kd = 3.79 nM; EC50 in low nM range - ideal positive control for HTS. - **Species-selectivity validated**: Potent on human (Kd 3.79 nM), weak on rat (Kd 120 nM) - essential for humanized model validation. - **Scalable supply**: Multiple pack sizes (mg to g) available, with documented stability for in vivo adjuvants and immunotherapy studies.

Molecular Formula C20H24N10O13P2
Molecular Weight 674.4 g/mol
Cat. No. B12421185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-cGAMP
Molecular FormulaC20H24N10O13P2
Molecular Weight674.4 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O
InChIInChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10?,11-,12-,13-,18-,19-/m1/s1
InChIKeyXRILCFTWUCUKJR-WGKJRFPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-cGAMP: STING Agonist Overview


2',3'-cGAMP (2',3'-cyclic GMP-AMP) is an endogenous cyclic dinucleotide (CDN) second messenger produced by cGAS in response to cytosolic DNA [1]. It activates the stimulator of interferon genes (STING), triggering type I interferon and pro-inflammatory cytokine production [2]. The compound features a unique 2',5' phosphodiester linkage that distinguishes it from bacterial CDNs and other cGAMP isoforms [3].

2',3'-cGAMP: Irreplaceable in STING Research


Substituting 2',3'-cGAMP with bacterial CDNs (e.g., c-di-GMP) or alternative cGAMP isoforms (e.g., 3',3'-cGAMP) yields substantially different STING binding affinities and downstream signaling potencies [1]. Human STING exhibits pronounced ligand discrimination: 2',3'-cGAMP binds with sub-nanomolar to low nanomolar Kd, whereas c-di-GMP and 3',3'-cGAMP require micromolar concentrations to achieve comparable receptor occupancy . Furthermore, bacterial STING receptors recognize c-di-GMP but fail to interact with 2',3'-cGAMP, highlighting evolutionary divergence in ligand selectivity that precludes functional interchangeability [2].

2',3'-cGAMP: Binding Affinity, Potency & Selectivity


STING Binding Affinity vs c-di-GMP

2',3'-cGAMP demonstrates approximately 300-fold greater binding affinity for human STING than c-di-GMP, 3',2'-cGAMP, and 3',3'-cGAMP, and 75-fold greater affinity than 2',2'-cGAMP [1]. The Kd value for 2',3'-cGAMP is 3.79 nM, compared to 1.21 μM for c-di-GMP, 1.61 μM for 3',2'-cGAMP, 1.04 μM for 3',3'-cGAMP, and 287 nM for 2',2'-cGAMP . This differential is attributable to the unique 2',5' phosphodiester linkage of 2',3'-cGAMP, which engages STING's binding pocket with a conformation not accommodated by other CDNs [2].

STING agonist binding affinity Kd

Nanomolar Functional Potency in STING Reporter Cells

In recombinant human wild-type STING expressed in 293T cells, 2',3'-cGAMP activates STING-dependent signaling with an EC50 of 0.02 μM (20 nM) when measured after 30 minutes in the presence of digitonin . This functional potency aligns with its high binding affinity. In contrast, bacterial CDNs and alternative cGAMP isoforms require substantially higher concentrations to achieve comparable activation [1]. Notably, the compound's activity is consistent across multiple common STING haplotypes, including R71H/G230A/R293Q (EC50 = 0.02 μM), G230A/R293Q (EC50 = 0.04 μM), and R232H (EC50 = 0.07 μM) .

EC50 functional assay STING activation

Species-Selective STING Binding: Human vs Rodent

2',3'-cGAMP binds human STING with a Kd of 3.79 nM, but exhibits markedly reduced affinity for rat STING (Kd = 120 nM) . This 30-fold species difference contrasts with bacterial CDNs, which show comparable or inverted selectivity profiles [1]. Additionally, mouse STING is poorly activated by 2',3'-cGAMP due to sequence divergence in the ligand-binding pocket, whereas the synthetic agonist DMXAA potently activates mouse but not human STING [2]. This species-specific binding profile has critical implications for selecting appropriate preclinical models.

species selectivity human STING preclinical translation

Potent IFN-β Induction in Murine Fibroblasts

2',3'-cGAMP potently induces IFN-β mRNA expression in L929 murine fibroblast cells with an EC50 of 19.4 nM [1]. This cellular potency is consistent with its high binding affinity and is substantially greater than that observed for bacterial CDNs in comparable assays. The low nanomolar EC50 demonstrates that 2',3'-cGAMP efficiently triggers downstream STING-dependent transcriptional responses, even in cells that do not overexpress STING [2].

IFN-β induction innate immunity L929 cells

2',3'-cGAMP: Key Research Applications


High-Throughput STING Modulator Screening

2',3'-cGAMP's sub-nanomolar binding affinity (Kd = 3.79 nM) and low nanomolar functional EC50 in recombinant STING reporter assays make it an ideal positive control and reference standard for high-throughput screening campaigns. Its potent and reproducible activation of human STING enables robust assay windows at minimal compound concentrations, reducing reagent consumption and cost per data point.

Mechanistic Studies of Human STING Signaling

The high affinity of 2',3'-cGAMP for human STING (Kd = 3.79 nM) and its consistent activity across common human STING haplotypes support detailed mechanistic investigations of downstream signaling, including TBK1/IRF3 phosphorylation, type I interferon induction, and NF-κB activation. Its selectivity for human STING over rodent orthologs (rat Kd = 120 nM) ensures that observed effects are attributable to on-target engagement of the intended human receptor.

Vaccine Adjuvant & Combination Immunotherapy

2',3'-cGAMP's potent induction of antigen-specific CD8+ T cell responses and its ability to repolarize M2 macrophages toward an M1 phenotype make it a valuable tool for developing novel immunotherapies and vaccine adjuvants. In vivo studies demonstrate that 2',3'-cGAMP-adjuvanted vaccination elicits protective antitumor and antiviral CD8+ T cell responses , providing a foundation for combination studies with checkpoint inhibitors or cancer vaccines.

STING Agonist Comparative Pharmacology

The stark species-selectivity difference between 2',3'-cGAMP (potent human activator, weak rodent activator) and bacterial CDNs or DMXAA (potent mouse activator, weak human activator) makes 2',3'-cGAMP an essential reference compound for studies investigating STING ligand discrimination and species-specific immune responses. This property is particularly valuable for validating humanized STING mouse models and assessing the translational relevance of preclinical findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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